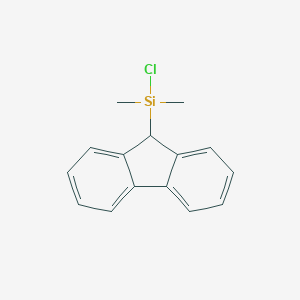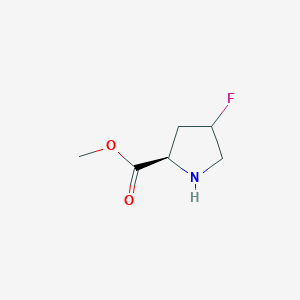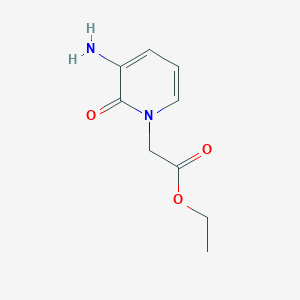
HG12 Protein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HG12 protein is a type of protein that is found in the human body. It is a member of the cytokine family, which is a group of proteins that are important in the immune system. HG12 protein is also known as Interleukin-27 (IL-27). It is produced by immune cells and acts as a signal to other cells in the immune system. In recent years, there has been a lot of research on HG12 protein and its potential applications in scientific research.
作用机制
The mechanism of action of HG12 protein is complex and not fully understood. It is known to act on a number of different cell types in the immune system, including T cells, B cells, and natural killer cells. It is thought to regulate the production of other cytokines and to modulate the activity of immune cells.
生化和生理效应
HG12 protein has a number of biochemical and physiological effects in the body. It has been shown to induce the production of other cytokines, such as interferon-gamma and interleukin-10. It also enhances the activity of natural killer cells and promotes the differentiation of T cells. In addition, HG12 protein has been found to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using HG12 protein in lab experiments is that it can be synthesized in large quantities using recombinant DNA technology. This allows for the production of pure protein that can be used in a variety of assays. However, one limitation is that the mechanism of action of HG12 protein is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on HG12 protein. One area of interest is its potential use in cancer immunotherapy. HG12 protein has been shown to have anti-tumor effects in animal models, and there is interest in developing it as a therapeutic agent for cancer. Another area of research is its role in infectious diseases. HG12 protein has been found to enhance the immune response to viral infections, and there is interest in developing it as a treatment for viral diseases. Finally, there is interest in further understanding the mechanism of action of HG12 protein and its interactions with other cytokines in the immune system.
合成方法
HG12 protein can be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for HG12 protein into a host cell, such as bacteria or yeast. The host cell then produces the protein, which can be purified and used in experiments.
科学研究应用
HG12 protein has been studied extensively in scientific research. It has been found to have a number of potential applications in the fields of immunology, oncology, and infectious diseases. For example, HG12 protein has been shown to have anti-tumor effects in animal models of cancer. It has also been found to enhance the immune response to viral infections.
属性
CAS 编号 |
147256-26-6 |
|---|---|
产品名称 |
HG12 Protein |
分子式 |
C145H272N64O28S3 |
分子量 |
3456.3 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H272N64O28S3/c1-81(2)77-107(132(233)201-92(40-14-21-62-151)117(218)194-94(43-24-65-176-137(157)158)119(220)190-90(38-12-19-60-149)116(217)193-96(45-26-67-178-139(161)162)121(222)196-95(44-25-66-177-138(159)160)120(221)192-91(39-13-20-61-150)118(219)204-104(55-75-239-5)130(231)200-98(47-28-69-180-141(165)166)124(225)203-103(52-53-110(154)211)129(230)198-102(51-32-73-184-145(173)174)128(229)209-109(80-210)134(235)206-106(135(236)237)41-15-22-63-152)207-127(228)101(50-31-72-183-144(171)172)197-122(223)97(46-27-68-179-140(163)164)199-131(232)105(56-76-240-6)205-125(226)99(48-29-70-181-142(167)168)195-115(216)89(37-11-18-59-148)189-114(215)88(36-10-17-58-147)191-123(224)100(49-30-71-182-143(169)170)202-133(234)108(78-83-79-185-86-34-8-7-33-84(83)86)208-126(227)87(35-9-16-57-146)187-111(212)82(3)186-113(214)93(42-23-64-175-136(155)156)188-112(213)85(153)54-74-238-4/h7-8,33-34,79,81-82,85,87-109,185,210H,9-32,35-78,80,146-153H2,1-6H3,(H2,154,211)(H,186,214)(H,187,212)(H,188,213)(H,189,215)(H,190,220)(H,191,224)(H,192,221)(H,193,217)(H,194,218)(H,195,216)(H,196,222)(H,197,223)(H,198,230)(H,199,232)(H,200,231)(H,201,233)(H,202,234)(H,203,225)(H,204,219)(H,205,226)(H,206,235)(H,207,228)(H,208,227)(H,209,229)(H,236,237)(H4,155,156,175)(H4,157,158,176)(H4,159,160,177)(H4,161,162,178)(H4,163,164,179)(H4,165,166,180)(H4,167,168,181)(H4,169,170,182)(H4,171,172,183)(H4,173,174,184)/t82-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-/m0/s1 |
InChI 键 |
ABYBXBCLUOJJDK-MQBPTUBASA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
序列 |
MRAKWRKKRMRRLKRKRRKMRQRSK |
同义词 |
HG12 protein, human pHG12 protein, human ribosomal protein L41, human RPL41 protein, human |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




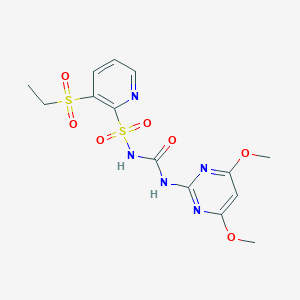

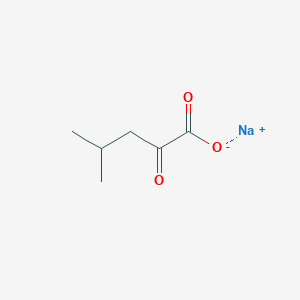
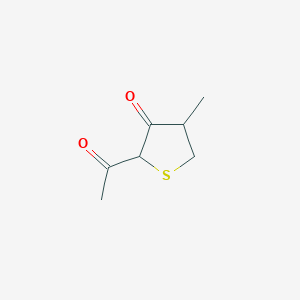


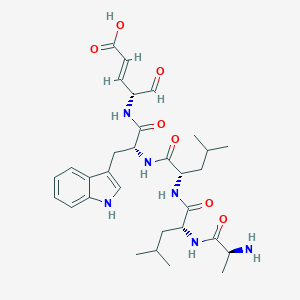
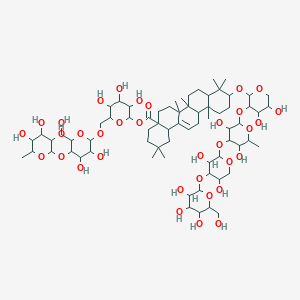
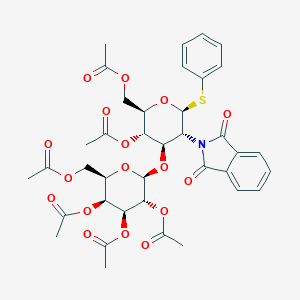
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
